molecular formula C22H29N5O3S B2959169 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034210-18-7

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

カタログ番号: B2959169
CAS番号: 2034210-18-7
分子量: 443.57
InChIキー: UNBRWYSSJQTJLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a complex structure that incorporates a 5-cyclopropyl-1H-pyrazole core linked to a piperidine ring and a benzamide subunit bearing a pyrrolidine sulfonyl group . This specific molecular architecture, particularly the 5-cyclopropyl-1H-pyrazole motif, is a recognized scaffold in medicinal chemistry, found in compounds investigated for their potential to modulate various biological targets . The primary research applications of this chemical are in the field of early drug discovery and development. It serves as a valuable intermediate or lead compound for exploring structure-activity relationships (SAR), particularly in the design of kinase inhibitors . Researchers can utilize this benzamide derivative in high-throughput screening assays to identify and validate new therapeutic targets, as well as in hit-to-lead optimization studies. Its structural components suggest potential for interaction with enzyme active sites, making it a candidate for probing biochemical pathways involved in cell cycle regulation and signal transduction . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

特性

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c28-22(17-5-7-19(8-6-17)31(29,30)27-11-1-2-12-27)23-18-9-13-26(14-10-18)21-15-20(24-25-21)16-3-4-16/h5-8,15-16,18H,1-4,9-14H2,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBRWYSSJQTJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CCN(CC3)C4=NNC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 plays a critical role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The inhibition of PAK4 by this compound affects pathways regulated by Rho family GTPases, particularly Rac and Cdc42 , leading to several cellular effects:

  • Inhibition of Cell Growth : The compound exhibits antitumor properties by inhibiting the proliferation of cancer cells.
  • Promotion of Cell Apoptosis : It induces programmed cell death in malignant cells.
  • Regulation of Cytoskeletal Functions : The compound alters the cytoskeletal architecture, impacting cell motility and morphology.

Pharmacological Effects

The biological activity of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be summarized as follows:

Effect Description
Antitumor ActivityInhibits growth and induces apoptosis in cancer cells.
Anti-inflammatory PropertiesPotentially reduces inflammation through modulation of signaling pathways.
Enzyme InhibitionActs as a biochemical probe for various enzymes involved in cancer progression.

Structure-Activity Relationship (SAR)

Research indicates that the structural components of this compound significantly contribute to its biological activity. The presence of the pyrazole ring is particularly important for its interaction with biological targets, enhancing its efficacy as an antitumor agent. The piperidine and pyrrolidine moieties also play crucial roles in modulating the pharmacokinetic properties of the molecule.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .
  • Mechanistic Insights : Another study highlighted that the compound's ability to inhibit PAK4 resulted in decreased activation of downstream signaling pathways associated with tumor progression and metastasis .
  • Comparative Analysis : When compared with similar compounds, such as N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-thiazole, this compound exhibited superior antitumor activity, suggesting that the unique structural arrangement enhances its efficacy .

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the provided evidence, focusing on molecular weight, substituents, synthetic yields, and spectral characteristics.

Compound ID/Name Molecular Weight (g/mol) Key Substituents/Modifications Yield (%) Key Spectral Data (MS/NMR) Source
Target Compound : N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide 443.56 Cyclopropyl-pyrazole, pyrrolidine sulfonyl N/A Not reported
6e : N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide 410.18 4-Aminobenzyl, tetrafluoroethyl 65.2 MS (ESI) m/z: 410.18 [M + H]+
6f : N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide 376.18 4-Aminobenzyl, difluoromethoxy 76.2 MS (ESI) m/z: 376.18 [M + H]+
17e : N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide 468.19 4-Guanidinobenzyl, tetrafluoroethoxy 25.0 HRMS (ESI) m/z: 468.1944 [M + H]+
7c : N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide 467.20 3-Fluoro-4-(trifluoromethyl), 3-ethylureido 44.2 HRMS (ESI) m/z: 467.1992 [M + H]+
8b : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide Not reported 3-Fluoro-4-(trifluoromethyl), 3-ethylthioureido 35.2 1H-NMR (CDCl3): δ 8.15–6.80 (m, aromatic H)
17h : N-(1-(4-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 674.19 4-((4,5-Dihydroimidazol-2-yl)amino)benzyl, trifluoromethyl 33.2 HRMS (ESI) m/z: 674.1947 [M + H]+

Key Observations:

Structural Diversity: The target compound’s cyclopropyl-pyrazole and pyrrolidine sulfonyl groups distinguish it from analogs bearing trifluoromethyl (e.g., 7c, 8b), guanidine (e.g., 17e), or urea/thiourea substituents (e.g., 7c, 8b). These modifications likely impact lipophilicity, metabolic stability, and target engagement . Compounds like 17h incorporate a dihydroimidazole-amino group, which may enhance hydrogen-bonding interactions but result in higher molecular weight (674.19 vs. 443.56) .

Synthetic Yields: Yields for similar compounds vary widely (20.7–76.2%), with lower yields observed for guanidine-containing derivatives (e.g., 17e: 25.0%) due to the complexity of introducing polar functional groups .

Spectral Characterization: All compounds were validated via 1H-NMR and HRMS/ESI, with aromatic proton shifts (δ 6.80–8.15) and molecular ion peaks consistent with their structures.

The presence of sulfonyl or trifluoromethyl groups in other compounds (e.g., 6f, 7c) aligns with known roles in kinase inhibition or GPCR modulation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。